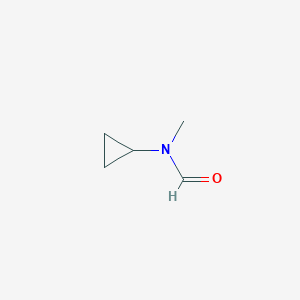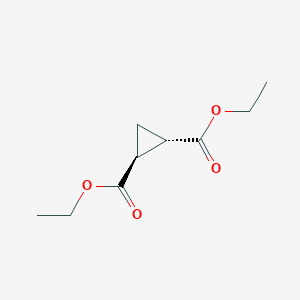![molecular formula C12H19N3O2S B3024988 (5-Cyclohexyl-4-ethyl-4H-[1,2,4]triazol-3-yl-sulfanyl)acetic acid CAS No. 462066-83-7](/img/structure/B3024988.png)
(5-Cyclohexyl-4-ethyl-4H-[1,2,4]triazol-3-yl-sulfanyl)acetic acid
Übersicht
Beschreibung
“(5-Cyclohexyl-4-ethyl-4H-[1,2,4]triazol-3-yl-sulfanyl)acetic acid” is a chemical compound with the molecular formula C12H19N3O2S . It is a sulfanyl acetic acid derivative, which means it contains a thiol group attached to an acetic acid moiety . This compound is commonly used in medicinal and pharmaceutical research due to its potential medicinal properties .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C12H19N3O2S/c1-2-15-11(9-6-4-3-5-7-9)13-14-12(15)18-8-10(16)17/h9H,2-8H2,1H3,(H,16,17) . This indicates that the compound contains a 1,2,4-triazole ring, a sulfanyl group, and an acetic acid moiety .Physical And Chemical Properties Analysis
The molecular weight of this compound is 269.36 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Triazole Derivatives in Drug Development
Triazoles, including 1,2,4-triazole derivatives, have been extensively studied for their potential in drug development. These compounds exhibit a broad spectrum of biological activities, making them a focal point for the synthesis of new drugs. The structural versatility of triazoles allows for various modifications, leading to compounds with anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, among others. This versatility is crucial for the development of new therapeutic agents targeting a wide range of diseases (Ferreira et al., 2013).
Reactivity and Applications of Triazole-3-thione Derivatives
The reactivity of triazole-3-thione derivatives, a closely related class to the specified compound, has been studied for their antioxidant and antiradical activities. These compounds show a positive impact on biochemical processes, especially in patients exposed to high doses of radiation, drawing parallels to biogenic amino acids like cysteine. The unique chemical transformations involving triazole-3-thiones highlight their potential in pharmacological applications (Kaplaushenko, 2019).
Biological Features of 1,2,4-Triazole Derivatives
The biological activities of 1,2,4-triazole derivatives are under continuous investigation, with findings pointing towards their antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities. The ongoing research into the synthesis and application of these derivatives underlines their importance in modern organic chemistry and potential therapeutic uses (Ohloblina, 2022).
Antioxidant Activity Analysis
Understanding the antioxidant activity of compounds, including triazoles, is critical in evaluating their therapeutic potential. Various analytical methods, such as the ABTS and DPPH assays, are used to determine the antioxidant capacity of compounds. These methods provide insights into how triazole derivatives and related compounds can scavenge free radicals, contributing to their potential medicinal applications (Munteanu & Apetrei, 2021).
Safety and Hazards
Wirkmechanismus
Target of Action
It is known that 1,2,4-triazole derivatives, which this compound is a part of, have been designed based on the chemical structures of aromatase inhibitors . Aromatase is an enzyme involved in the biosynthesis of estrogens, and its inhibition can be beneficial in conditions like breast cancer.
Mode of Action
It is a sulfanyl acetic acid derivative, which means it contains a thiol group attached to an acetic acid moiety . This structure could potentially allow it to form hydrogen bonds with its targets, leading to changes in their function .
Biochemical Pathways
Given its potential role as an aromatase inhibitor , it could impact the biosynthesis of estrogens, affecting downstream hormonal signaling pathways.
Pharmacokinetics
The presence of a triazole ring in its structure could potentially improve its pharmacokinetic properties .
Result of Action
If it acts as an aromatase inhibitor, it could potentially reduce the levels of estrogens in the body, which could have various cellular effects, particularly in estrogen-responsive tissues .
Eigenschaften
IUPAC Name |
2-[(5-cyclohexyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2S/c1-2-15-11(9-6-4-3-5-7-9)13-14-12(15)18-8-10(16)17/h9H,2-8H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWDVQIZSPTBNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)O)C2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00349507 | |
| Record name | BAS 02138077 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00349507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
462066-83-7 | |
| Record name | 2-[(5-Cyclohexyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=462066-83-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | BAS 02138077 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00349507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2Z)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enamide](/img/structure/B3024905.png)













